Saucerneol G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C20H20O6/c1-11(5-14-7-18-19(8-15(14)21)26-10-25-18)12(2)20(22)13-3-4-16-17(6-13)24-9-23-16/h3-4,6-8,11-12,21H,5,9-10H2,1-2H3 |
InChI Key |
NZZRRNMWPWPQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)C(C)C(=O)C3=CC4=C(C=C3)OCO4 |
Synonyms |
saucerneol G |
Origin of Product |
United States |
Isolation and Structural Elucidation of Saucerneol G
Spectroscopic Analysis
Following the successful isolation of Saucerneol G, its chemical structure was characterized using a suite of spectroscopic methods. Among these, Ultraviolet-Visible (UV-Vis) spectroscopy provided key insights into the electronic structure of the molecule, particularly the nature of its aromatic and conjugated systems.
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from the ground state to higher energy states. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, with conjugated systems and aromatic rings giving rise to distinct absorption bands.
In the structural elucidation of this compound, the UV spectrum was recorded to identify the presence of chromophores, which are the parts of the molecule that absorb light. The analysis of this compound revealed specific absorption maxima (λmax) that are indicative of an aromatic phenolic ketone moiety within its structure. acs.org The observed absorption bands provide valuable information for confirming the presence of these functional groups and for comparison with related known compounds.
The UV spectrum of this compound exhibited absorption maxima at 229 nm, 276 nm, and 306 nm. acs.org These absorptions are consistent with the presence of a complex aromatic system within the lignan structure. Lignans (B1203133), being polyphenolic compounds, are known to display characteristic UV spectra with absorption bands typically appearing in the region of 230-240 nm and 280-310 nm, which correspond to π-π* electronic transitions within the benzene (B151609) rings and associated chromophores. acs.orgresearchgate.net
The specific absorption data for this compound is presented in the interactive table below.
Table 1: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Wavelength (λmax) | Reference |
| 229 nm | acs.org |
| 276 nm | acs.org |
| 306 nm | acs.org |
Biological Activities and Mechanistic Investigations of Saucerneol G
Anti-Inflammatory Modulatory Effects of Saucerneol (B3030236) G
Saucerneol G has been identified as a potent inhibitor of inflammatory processes, primarily through its influence on key signaling pathways and enzymatic activities within macrophages. nih.gov
Inhibition of Matrix Metalloproteinase-9 (MMP-9) Induction in Macrophage Cell Lines
Matrix metalloproteinase-9 (MMP-9) is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a process implicated in inflammatory conditions. nih.govkoreascience.kr Research has shown that this compound can effectively inhibit the induction of MMP-9 in macrophage cell lines. nih.govjst.go.jp
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and a strong inducer of MMP-9. koreascience.krdntb.gov.ua Studies conducted on RAW 264.7 macrophage cells have demonstrated that this compound significantly suppresses the induction of MMP-9 stimulated by LPS. nih.govjst.go.jp This inhibitory effect is crucial in mitigating the inflammatory response triggered by bacterial components.
| Cell Line | Treatment | Key Finding |
| RAW 264.7 | This compound + LPS | This compound inhibits LPS-stimulated MMP-9 induction. nih.gov |
Modulation of Nuclear Factor-kappaB (NF-κB) Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including MMP-9. koreascience.kr this compound has been found to exert its anti-inflammatory effects by modulating several key steps within this pathway. nih.govbiocrick.com
The activation of NF-κB involves its translocation to the nucleus and subsequent binding to specific DNA sequences in the promoter regions of target genes. koreascience.kr this compound has been shown to profoundly suppress the DNA binding activity of NF-κB in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition prevents the transcription of NF-κB-regulated pro-inflammatory genes.
To further confirm the inhibitory effect of this compound on NF-κB activity, reporter gene assays are often employed. These assays utilize a reporter gene under the control of an NF-κB-responsive promoter. Research has demonstrated that this compound effectively suppresses NF-κB-dependent reporter gene activity in a dose-dependent manner in LPS-treated macrophage cells. nih.gov
| Experimental Assay | Cell Line | Treatment | Result |
| NF-κB Reporter Gene Assay | RAW 264.7 | This compound + LPS | Suppression of NF-κB-dependent reporter gene activity. nih.gov |
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called Inhibitory Factor-kappaB (IκB). embopress.orgmdpi.com The activation of the NF-κB pathway is initiated by the phosphorylation of IκB, which marks it for degradation. mdpi.comresearchgate.net This degradation releases NF-κB, allowing it to translocate to the nucleus. embopress.org Studies have revealed that this compound inhibits the LPS-stimulated phosphorylation and subsequent degradation of IκB in RAW 264.7 cells. nih.gov By preventing the breakdown of IκB, this compound effectively traps NF-κB in the cytoplasm, thereby blocking its pro-inflammatory signaling.
Blockade of p65 Nuclear Translocation
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its activation is tightly controlled. nih.gov In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα. dovepress.comabcam.com Upon stimulation by agents like lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. nih.govabcam.com This releases the NF-κB dimer, allowing it to translocate from the cytoplasm into the nucleus. dovepress.com Once in the nucleus, the p65 subunit can bind to specific DNA sequences and initiate the transcription of genes involved in inflammation. nih.govdovepress.com
Research conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells has demonstrated that this compound interferes with this process. nih.govjst.go.jp Studies have shown that this compound profoundly suppresses the translocation of the NF-κB p65 subunit into the nucleus. nih.govjst.go.jp This blockade is a key part of its mechanism for inhibiting the expression of downstream inflammatory targets. nih.gov By preventing p65 from reaching its nuclear targets, this compound effectively curtails the NF-κB-mediated inflammatory response. nih.govjst.go.jp
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. mdpi.comnih.gov The MAPK signaling cascades involve a series of sequential phosphorylation events, typically organized in a three-tiered module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK. ebi.ac.uk Extracellular signals, such as those from LPS, can activate these cascades, leading to the phosphorylation and activation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govmdpi.com
Investigations into the anti-inflammatory mechanisms of this compound have revealed its ability to modulate MAPK signaling. In studies using LPS-stimulated RAW264.7 cells, this compound was found to inhibit the activation of MAPKs in a dose-dependent manner. nih.govjst.go.jp The phosphorylation of MAPKs is a critical step for their activation, and this compound's ability to hinder this process suggests it acts upstream in the signaling pathway. nih.gov This inhibition of MAPK activation, in conjunction with its effects on NF-κB, points to a multi-pronged mechanism by which this compound exerts its biological effects. nih.gov
Cytotoxic Potential of this compound against Neoplastic Cell Lines in vitro
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. nih.govacs.org Cytotoxicity assays are used to determine the concentration of a substance required to cause cell death. A common metric from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. mdpi.com
Studies have demonstrated that this compound exhibits cytotoxic effects against several adenocarcinoma and hepatoblastoma cell lines. nih.govacs.org
The HT-29 cell line, derived from a human colon adenocarcinoma, is widely used in cancer research. nih.govnih.gov When tested against this cell line, this compound demonstrated cytotoxic activity with an IC₅₀ value of 55 µM. acs.org
The MCF-7 cell line is a well-established model for human breast adenocarcinoma. rsc.orgjejunu.ac.kr Research has shown that this compound is also active against these cells, exhibiting an IC₅₀ value of 64 µM. acs.org
The HepG-2 cell line is derived from a human liver hepatoblastoma and is a common model for liver cancer studies. mdpi.comresearchgate.net this compound was found to have cytotoxic effects on HepG-2 cells, with a determined IC₅₀ value of 62 µM. acs.org
Table 1: In vitro Cytotoxic Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Human Colon Adenocarcinoma | 55 acs.org |
| MCF-7 | Human Breast Adenocarcinoma | 64 acs.org |
| HepG-2 | Human Liver Hepatoblastoma | 62 acs.org |
Activity against Human Breast Adenocarcinoma Cells (MCF-7)
Exploration of Other Potential Biological Activities (Based on Related Lignans (B1203133) from Saururus chinensis for Future Research)
The lignans isolated from Saururus chinensis have demonstrated a wide array of pharmacological effects. researchgate.net This suggests that this compound, as a constituent of this plant, may share similar biological functions. The following sections detail the activities of related lignans, providing a roadmap for future investigations into this compound.
Lignans from Saururus chinensis are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.govnih.govresearchgate.net For instance, Sauchinone (B172494) has been shown to inhibit the production of pro-inflammatory mediators. thieme-connect.commdedge.com Manassantin A and B have also been noted for their ability to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response. jst.go.jpnih.gov Furthermore, Manassantin A has been observed to inhibit the phenotypic and functional maturation of dendritic cells, which are crucial for initiating immune responses. jst.go.jp
An ethanol (B145695) extract of Saururus chinensis was found to inhibit inflammation dependent on the Receptor for Advanced Glycation End-products (RAGE), a signaling pathway implicated in inflammatory conditions. mdpi.com Given that this compound has already been shown to inhibit MMP-9 induction via NF-κB and MAPK pathways in RAW 264.7 cells, exploring its broader immunomodulatory capabilities is a logical next step. biocrick.comnih.gov Future studies could investigate if this compound can modulate cytokine production, lymphocyte proliferation, or macrophage function, similar to its sister lignans.
Several lignans from Saururus chinensis have been identified as potent inhibitors of osteoclast differentiation and bone resorption, processes critical in the pathogenesis of diseases like osteoporosis. researchgate.net Notably, (-)-Saucerneol, a closely related compound, significantly inhibits RANKL-induced osteoclast formation and bone resorption in vitro. biocrick.comresearchgate.netnih.gov Its mechanism involves preventing the activation of the ERK signaling pathway and downregulating genes essential for osteoclast development. biocrick.comnih.gov
Sauchinone is another lignan (B3055560) from the plant that strongly inhibits osteoclastogenesis from bone marrow-derived macrophages. thieme-connect.comnih.gov It works by reducing the generation of reactive oxygen species (ROS), which in turn attenuates the activation of MAPK and NF-κB pathways. nih.gov
Table 1: Effects of Saururus chinensis Lignans on Osteoclastogenesis
| Compound | Model System | Key Findings | Citations |
|---|---|---|---|
| (-)-Saucerneol | RANKL-treated RAW264.7 cells and mouse bone marrow macrophages (BMMs) | Inhibited osteoclast formation and bone resorption; suppressed ERK signaling pathway. | biocrick.com, researchgate.net, nih.gov |
Given these precedents, investigating this compound for similar anti-osteoporotic activities is a promising area for future research.
The antiviral potential of compounds from Saururus chinensis is an area of active research. mdpi.com Saucerneol, in particular, has demonstrated significant antiviral activity against several enteroviruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus B3 (CVB3). mdpi.com Its mechanism is linked to the activation of the STING/TBK-1/IRF3 antiviral pathway, which is stimulated by an increase in mitochondrial ROS. mdpi.com
Other lignans from the plant, such as Manassantin B, have shown activity against the replication of the Epstein-Barr virus (EBV). nih.gov The extract of Saururus chinensis has also been found to block EV71 infection by targeting the MEK1-ERK signaling pathway. scispace.com
Table 2: Antiviral Activity of Saururus chinensis Lignans
| Compound/Extract | Virus(es) | Mechanism of Action | Citations |
|---|---|---|---|
| Saucerneol | EV71, CVA16, CVB3 | Activation of STING/TBK-1/IRF3 pathway via mitochondrial ROS. | mdpi.com |
| Manassantin B | Epstein-Barr Virus (EBV) | Inhibition of viral replication. | nih.gov |
These findings strongly suggest that this compound should be screened for activity against a panel of viruses, particularly enteroviruses, to determine its potential as an antiviral agent.
Several compounds from Saururus chinensis have been investigated for their ability to reduce skin pigmentation, making them potential agents for treating hyperpigmentation disorders. mdedge.comthe-hospitalist.org Saucerneol D effectively inhibits melanin (B1238610) production in B16 melanoma cells by down-regulating the gene expression of tyrosinase, a key enzyme in melanin synthesis. nih.gov This action is mediated by the inhibition of CREB phosphorylation and subsequent suppression of MITF induction. nih.gov
Manassantin A and B also contribute to hypopigmenting effects, with Manassantin A suppressing melanin synthesis by down-regulating tyrosinase gene expression. mdedge.com Manassantin B acts by disrupting the transport of melanosomes. mdedge.com An extract of Saururus chinensis was also shown to decrease the expression of MITF and tyrosinase while inducing ERK activation, suggesting an indirect, non-enzymatic mechanism for reducing pigmentation. researchgate.netjst.go.jp
Based on the activity of these related lignans, this compound could be a candidate for development as a skin-lightening agent, and its effects on melanogenesis pathways warrant investigation.
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme involved in cholesterol metabolism and is a target for atherosclerosis therapies. Lignans from Saururus chinensis, specifically Manassantin A and B, have been identified as inhibitors of human ACAT-1 and ACAT-2. jst.go.jpnih.govnih.gov Saucerneol B also demonstrates ACAT inhibitory activity. kribb.re.kr This suggests that the structural motifs present in these lignans are conducive to interacting with ACAT enzymes. Therefore, it is plausible that this compound may also possess ACAT inhibitory properties, representing a potential avenue for research into new cholesterol-lowering agents. jejunu.ac.kr
Lignans isolated from the roots of Saururus chinensis have been shown to possess significant cardiovascular effects. researchgate.netnih.gov A study investigating the vasorelaxant activity of these compounds found that Saucerneol and Saucerneol D exhibited distinctive endothelium-dependent vasorelaxation. researchgate.netnih.gov These two compounds also caused a significant decrease in left ventricular pressure and heart rate in isolated heart preparations, indicating a negative inotropic action. researchgate.netnih.gov The vasorelaxant effect was linked to the nitric oxide/cGMP pathway. researchgate.net Given the structural similarity, this compound may share these cardiovascular modulatory properties, making it a subject of interest for research into treatments for hypertension and other cardiovascular conditions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| (-)-Saucerneol |
| 4-O-Methylsaucerneol |
| Licarin A |
| Machilin D |
| Manassantin A |
| Manassantin B |
| Manassantin B1 |
| Quercetin |
| Saucerneol |
| Saucerneol B |
| Saucerneol D |
| Saucerneol F |
| This compound |
| Saucerneol H |
| Saucerneol I |
| Sauchinone |
| Saurolactam |
| Saurufuranol |
| Saururin B |
Structure Activity Relationship Sar Studies of Saucerneol G
Identification of Key Structural Features for Observed Bioactivities of Saucerneol (B3030236) G
Saucerneol G has demonstrated notable bioactivities, primarily as an anti-inflammatory and cytotoxic agent. Research has shown it inhibits the induction of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibitory effect is mediated through the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Additionally, this compound has exhibited cytotoxic activities against several human cancer cell lines, including colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and liver hepatoblastoma (HepG-2). acs.org
The chemical structure of this compound, identified as 1-(benzo[d] biocrick.comresearchgate.netdioxol-5-yl)-4-(6-hydroxybenzo[d] biocrick.comresearchgate.netdioxol-5-yl)-2,3-dimethylbutan-1-one, provides insight into the features responsible for these activities. acs.org Key structural components include:
Two Benzodioxole Rings: These aromatic ring systems are common in bioactive lignans (B1203133) and are likely essential for interacting with biological targets.
A Phenolic Hydroxyl (-OH) Group: The presence of a hydroxyl group on one of the benzodioxole rings is a critical feature. Phenolic hydroxyls are known to be important for antioxidant activity and can form hydrogen bonds with amino acid residues in enzyme active sites.
A Butanone Linker: The four-carbon chain connecting the two aromatic rings, which includes a ketone group, provides a specific spatial arrangement and electronic properties. The ketone is a potential site for hydrogen bonding.
Dimethyl Substitution: The methyl groups at the C-2 and C-3 positions of the butane (B89635) chain influence the molecule's conformation and lipophilicity, which can affect its absorption and interaction with targets.
The combination of these features—the hydroxylated aromatic ring, the second aromatic system, and the specific linker—likely contributes to its ability to modulate inflammatory and cell proliferation pathways.
Comparative Analysis with Related Lignans from Saururus chinensis
For instance, Saucerneol F, which shares the core lignan (B3055560) structure, also demonstrates potent anti-inflammatory effects by inhibiting MAPKs and NF-κB. nih.gov Saucerneol D is another related lignan with recognized anti-inflammatory and antioxidant properties. biocrick.com The dineolignan Manassantin B has been noted for its ability to inhibit tumor-induced angiogenesis. Other lignans from the plant, such as Sauchinone (B172494), also possess significant anti-inflammatory and anticancer properties. mdpi.com
A comparative analysis suggests that while the basic diarylbutane or related lignan skeleton is necessary for general activity, specific substitutions are key to the potency and selectivity of the observed effects. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as modifications to the linker chain, can dramatically alter the biological activity. For example, the unique combination of a hydroxyl group on one ring and a ketone on the butanone linker in this compound appears crucial for its specific inhibitory action on the NF-κB and MAPK pathways.
Table 1: Comparative Bioactivity of Lignans from Saururus chinensis
| Compound Name | Key Structural Features | Reported Bioactivities | Citations |
|---|---|---|---|
| This compound | Butanone linker, one hydroxylated benzodioxole ring, one benzodioxole ring. | Inhibits MMP-9 via NF-κB and MAPK pathways; cytotoxic. | nih.govacs.org |
| Saucerneol F | Dimeric lignan structure. | Anti-inflammatory via inhibition of MAPKs, NF-κB, and AP-1. | biocrick.comnih.gov |
| Saucerneol D | Dimeric lignan structure. | Anti-inflammatory, antioxidant, anti-asthmatic. | biocrick.com |
| Saucerneol H | Dimeric lignan structure with a hydroxyl group. | Cytotoxic. | acs.org |
| Sauchinone | Polycyclic lignan with a benzoxanthenone core. | Anti-inflammatory, antioxidant, anticancer, hepatoprotective. | mdpi.commedchemexpress.com |
| Manassantin B | Dineolignan with a tetrahydrofuran (B95107) core. | Inhibits tumor-induced angiogenesis. | |
Computational Approaches to SAR Elucidation (e.g., Molecular Docking, QSAR)
While specific computational studies on this compound are not widely published, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for elucidating SAR. nih.gov
Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com For this compound, docking studies could be hypothetically performed using the crystal structures of its known biological targets, such as MMP-9 or key kinases in the MAPK pathway (e.g., ERK, JNK). nih.gov Such simulations could:
Predict the binding pose of this compound within the active or allosteric sites of these proteins.
Identify key intermolecular interactions, such as hydrogen bonds formed by its hydroxyl and ketone groups, and hydrophobic interactions involving its aromatic rings.
Provide a rational basis for the design of new, more potent analogs by suggesting structural modifications that could enhance these binding interactions.
Quantitative Structure-Activity Relationship (QSAR) QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. scielo.org.mx To develop a QSAR model for this compound and its relatives, a dataset of lignans from Saururus chinensis with measured anti-inflammatory or cytotoxic activities would be required.
The process would involve:
Data Collection: Compiling a list of related lignans and their corresponding biological activity data (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters.
Model Building: Using statistical methods to build a regression model that correlates the descriptors with the observed biological activity.
Validation: Testing the model's predictive power on a set of compounds not used in its creation.
A validated QSAR model could then be used to predict the activity of novel, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and biological testing. These computational approaches, when integrated with experimental synthesis and testing, can significantly accelerate the process of drug discovery and development based on the this compound scaffold.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Saucerneol F |
| Saucerneol D |
| Saucerneol H |
| Saucerneol B |
| Sauchinone |
| Manassantin A |
| Manassantin B |
Biosynthesis of Saucerneol G
Proposed Biosynthetic Pathways for Lignan (B3055560) Class Compounds in Saururus chinensis
The biosynthesis of lignans (B1203133), including neolignans like Saucerneol (B3030236) G, begins with the shikimate pathway, which provides the essential aromatic amino acid precursor, L-phenylalanine. From there, the general phenylpropanoid pathway takes over. mdpi.comrsc.org
Formation of Cinnamic Acid and Derivatives : The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. nih.gov This is followed by hydroxylation at the para position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid. mdpi.comnih.gov This acid is then activated to its CoA thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . mdpi.com
Monolignol Synthesis : p-Coumaroyl-CoA serves as a key branching point. Through a series of hydroxylation, methylation, and reduction steps, it is converted into the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. usda.gov For many lignans found in Saururus chinensis, coniferyl alcohol is a critical precursor. nih.govmdpi.com The pathway to coniferyl alcohol involves enzymes such as p-coumaroyl ester 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). usda.gov
Oxidative Coupling : The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. nih.gov This radical-mediated reaction is controlled by dirigent proteins (DIRs) , which dictate the specific stereochemistry of the resulting dimer, and oxidative enzymes like laccases (LACs) or peroxidases (PRXs) that generate the necessary monolignol radicals. mdpi.comnih.gov The coupling of two coniferyl alcohol molecules typically forms (+)-pinoresinol, a common precursor for many classical lignans. nih.govacs.org However, for neolignans such as Saucerneol G, different linkages between the two phenylpropanoid units occur. The specific mechanism and intermediates for the unique structure of this compound are still being postulated. Putative pathways for related lignans in S. chinensis, such as sauchinone (B172494), suggest the involvement of precursors like isoeugenol, which is derived from coniferaldehyde. mdpi.com
Identification and Characterization of Enzymes Involved in this compound Biosynthesis
While enzymes that catalyze the final, specific steps to form this compound have not been individually isolated and characterized, research on Saururus chinensis has identified numerous genes encoding enzymes that are fundamental to the process. researcher.life These enzymes create the necessary precursors and are believed to facilitate the key coupling reactions.
| Enzyme Abbreviation | Enzyme Name | Function in Lignan Biosynthesis |
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. nih.gov |
| C4H | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov |
| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid by converting it to p-coumaroyl-CoA. mdpi.com |
| CCR | Cinnamoyl-CoA Reductase | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |
| CAD | Cinnamyl Alcohol Dehydrogenase | Reduces cinnamyl aldehydes to monolignols (e.g., coniferyl alcohol). researchgate.net |
| DIR | Dirigent Protein | Controls the stereospecific coupling of two monolignol radicals to form specific lignan structures. nih.gov |
| LAC / PRX | Laccase / Peroxidase | Oxidize monolignols to generate the free radicals required for the coupling reaction. mdpi.com |
Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters
Modern analytical techniques have significantly advanced the understanding of lignan biosynthesis in Saururus chinensis. Tissue-specific comparative transcriptome analysis has been a particularly powerful tool for identifying candidate genes involved in these pathways. researcher.lifedoaj.org
By comparing the gene expression profiles in different plant tissues (e.g., roots, leaves, stems), researchers can identify genes that are highly expressed in tissues where lignans accumulate. A recent transcriptome analysis of S. chinensis identified 28 candidate genes that encode 12 different enzymes believed to be involved in the biosynthesis of sauchinone and related lignans. mdpi.com Such studies have revealed numerous genes for PAL, C4H, 4CL, O-methyltransferases, DIRs, and laccases. researcher.life
This co-expression of pathway-related genes suggests they may be regulated together, possibly as part of a biosynthetic gene cluster (BGC). While a definitive BGC for this compound has not been mapped, the transcriptomic evidence points towards coordinated genetic control over the production of lignan precursors and their subsequent modification in Saururus chinensis.
Precursor Incorporation Studies for Pathway Elucidation
Precursor incorporation studies are a classic and effective method for confirming biosynthetic pathways. This technique involves feeding the organism isotopically labeled precursors (e.g., using ¹³C, ¹⁴C, or ³H) and tracing the label's incorporation into the final product. acs.org
For lignan biosynthesis, studies in various plants have used labeled L-phenylalanine and coniferyl alcohol to confirm their roles as precursors. acs.orgresearchgate.net Analysis of the resulting lignans via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can reveal the precise location of the isotopic labels, thereby validating the proposed sequence of reactions. acs.org
Chemical Synthesis Strategies for Saucerneol G
Retrosynthetic Analysis of Saucerneol (B3030236) G
A retrosynthetic analysis of Saucerneol G involves strategically disconnecting the target molecule into simpler, more readily available starting materials. The key structural feature of this compound is the 2,5-diaryl-3,4-disubstituted tetrahydrofuran (B95107) core.
A plausible retrosynthetic strategy for this compound would begin by disconnecting the two ether linkages of the tetrahydrofuran ring. This leads to a 1,4-butanediol (B3395766) intermediate with the required stereocenters. This diol can be further simplified by disconnecting the carbon-carbon bonds formed during its synthesis. A logical disconnection would be at the C3-C4 bond, leading to two substituted propyl units. However, a more common and effective strategy in lignan (B3055560) synthesis involves the disconnection of the C2-C3 and C4-C5 bonds, which points towards a convergent synthesis from two C3-aryl-propanoid precursors.
The core tetrahydrofuran ring itself can be envisioned as arising from the cyclization of a 1,4-dicarbonyl compound or through the manipulation of a furan (B31954) or butyrolactone intermediate. thieme-connect.com These approaches offer different levels of stereocontrol and have been successfully applied in the synthesis of various tetrahydrofuran lignans (B1203133). thieme-connect.comnih.gov
A simplified retrosynthetic pathway can be summarized as follows:
This compound → Disconnection of the ferulate ester → this compound alcohol precursor + Ferulic acid
This compound alcohol precursor → Tetrahydrofuran ring opening → Substituted 1,4-butanediol
Substituted 1,4-butanediol → Disconnection to key building blocks → Two appropriately substituted C3-aryl-propanoid units
This analysis highlights the importance of developing methods for the stereocontrolled synthesis of the substituted butanediol (B1596017) intermediate and the efficient formation of the tetrahydrofuran ring.
Total Synthesis Approaches to this compound
While a specific total synthesis of this compound has not been extensively reported in the literature, the synthesis of its close analog, 4-O-methylsaucerneol, provides a clear and adaptable blueprint. nih.govacs.org The synthesis of 4-O-methylsaucerneol was achieved as part of a broader study on manassantin analogues for the inhibition of hypoxia-inducible factor 1α. nih.gov
The key steps in the synthesis of 4-O-methylsaucerneol (MA04), which can be logically extended to this compound, are outlined below:
Preparation of Key Intermediates: The synthesis starts with the preparation of two key building blocks: a protected guaiacol (B22219) derivative and a suitable electrophile.
Coupling Reaction: A crucial step involves the coupling of these two fragments. In the synthesis of 4-O-methylsaucerneol, this was achieved through the monoalkylation of a phenolic precursor with a tosylate. acs.org
Stereoselective Reduction: Following the coupling, a stereoselective reduction of a ketone functionality is performed to establish one of the chiral centers on the side chain. In the reported synthesis, a polymer-bound borohydride (B1222165) reagent was used to achieve the desired stereochemistry. acs.org
Formation of the Tetrahydrofuran Ring: The final key transformation is the construction of the tetrahydrofuran ring. This can be achieved through various methods, including acid-catalyzed cyclization of a 1,4-diol intermediate. mdpi.com
To adapt this synthesis for this compound, the primary modification would be the use of a starting material that allows for the eventual introduction of the ferulate group at the desired position. This could involve using a protecting group strategy where one of the phenolic hydroxyls is selectively deprotected at a late stage to allow for esterification with ferulic acid.
The following table outlines a proposed synthetic sequence for this compound based on the synthesis of 4-O-methylsaucerneol. acs.org
| Step | Reaction | Reagents and Conditions | Key Transformation |
| 1 | Alkylation | Protected guaiacol derivative, tosylated electrophile, base (e.g., K₂CO₃) | Formation of the C-C backbone |
| 2 | Methylation | Methyl iodide (MeI), K₂CO₃ | Protection of phenolic hydroxyls |
| 3 | Stereoselective Reduction | Polymer-bound BH₄ | Creation of a chiral alcohol |
| 4 | Cyclization | Acid catalyst (e.g., BF₃·OEt₂) | Formation of the tetrahydrofuran ring |
| 5 | Selective Deprotection | Appropriate deprotection conditions | Unmasking of a specific hydroxyl group |
| 6 | Esterification | Ferulic acid, coupling agent (e.g., DCC) | Introduction of the ferulate moiety |
Semi-Synthesis and Derivatization Strategies for this compound
Semi-synthesis and derivatization are powerful tools for creating analogues of natural products with potentially improved biological activities or to probe structure-activity relationships (SAR). dokumen.pubelsevier.comresearchgate.net For this compound, several functional groups offer opportunities for chemical modification.
The primary sites for derivatization on the this compound molecule include:
The Phenolic Hydroxyl Groups: The free phenolic hydroxyls can be alkylated, acylated, or used to form glycosidic bonds. Methylation is a common modification, as seen in the synthesis of 4-O-methylsaucerneol. acs.org
The Ferulate Moiety: The ester linkage of the ferulate group can be hydrolyzed to yield the corresponding alcohol, which can then be re-esterified with different carboxylic acids to explore the influence of this group on biological activity. The phenolic hydroxyl and the double bond of the ferulic acid portion also represent sites for modification.
The Tetrahydrofuran Ring: While more challenging, modifications to the tetrahydrofuran ring could involve oxidation or reduction of the existing substituents.
A common semi-synthetic approach for lignans involves isolating a more abundant, structurally related natural product and chemically converting it to the target molecule or its derivatives. mdpi.com For instance, if a related lignan with a different substitution pattern on the aromatic rings is readily available from a natural source, it could potentially be converted to this compound through selective demethylation and/or methylation reactions.
The following table summarizes potential derivatization reactions for this compound:
| Functional Group | Reaction Type | Potential Reagents | Purpose of Derivatization |
| Phenolic -OH | Alkylation | Alkyl halides, base | Modify lipophilicity, probe H-bonding |
| Phenolic -OH | Acylation | Acid chlorides/anhydrides | Introduce different ester groups |
| Ferulate Ester | Hydrolysis | Base or acid catalysis | Remove ferulate group for SAR studies |
| Ferulate C=C | Hydrogenation | H₂, Pd/C | Saturate the double bond |
| Aromatic Rings | Electrophilic Substitution | Varies | Introduce new substituents |
These derivatization strategies can generate a library of this compound analogues, which can be invaluable for understanding its biological mechanism of action and for developing more potent and selective therapeutic agents. figshare.com
Stereoselective Synthesis Methodologies for Chiral Centers
The biological activity of lignans is often highly dependent on their stereochemistry. This compound possesses multiple chiral centers within its tetrahydrofuran core, making their stereocontrolled synthesis a critical aspect of any synthetic strategy. thieme-connect.com Several methodologies have been developed for the stereoselective synthesis of the 2,5-diaryl-tetrahydrofuran scaffold. thieme-connect.comnih.govresearchgate.net
Key strategies for establishing the stereochemistry of the chiral centers in this compound include:
Substrate-Controlled Reactions: The inherent chirality of a starting material or an intermediate can direct the stereochemical outcome of a subsequent reaction. For example, the stereoselective reduction of a ketone can be influenced by the stereochemistry of an adjacent chiral center.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily incorporated into the molecule to control the formation of new stereocenters. After the desired stereochemistry is set, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts can enantioselectively or diastereoselectively form key bonds or stereocenters. This is a highly efficient approach as only a small amount of the chiral catalyst is required.
Biocatalysis: Enzymes can be used to perform highly stereoselective transformations, such as reductions or hydrolyses, under mild reaction conditions.
In the context of tetrahydrofuran lignan synthesis, several specific methods have proven effective:
Reductive Deoxygenation/Epimerization of Cyclic Hemiketals: A versatile route to 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans involves the BF₃·OEt₂-promoted deoxygenation and epimerization of a cyclic hemiketal intermediate, followed by a stereoselective reduction. nih.gov This method allows for the synthesis of various stereoisomers.
Intramolecular Cyclization of 1,4-Diarylbutanediols: The acid-catalyzed cyclization of a 1,4-diaryl-1,4-butanediol precursor can lead to the formation of the tetrahydrofuran ring. thieme-connect.com The stereochemistry of the starting diol dictates the stereochemistry of the final product.
Diastereoselective Hydrogenation of Furan Derivatives: Substituted furans can be diastereoselectively hydrogenated to yield the corresponding tetrahydrofurans. thieme-connect.com The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.
The successful synthesis of this compound with the correct absolute and relative stereochemistry would likely employ a combination of these methodologies to control the formation of each chiral center in a predictable and efficient manner.
Analytical Methodologies for Saucerneol G Research
Chromatographic Quantification and Profiling Techniques
Chromatography is a cornerstone of natural product analysis, enabling the separation of complex mixtures into individual components. For Saucerneol (B3030236) G, various chromatographic techniques are employed for quantitative analysis, screening, and purification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantitative analysis of lignans (B1203133), including those structurally similar to Saucerneol G, from plant extracts. chromatographyonline.com A validated HPLC method coupled with a Diode Array Detector (DAD) has been successfully applied for the simultaneous determination of multiple lignans in Saururus chinensis, the natural source of this compound. biocrick.comnih.gov
This type of method typically involves a sample preparation step, such as matrix solid-phase dispersion (MSPD), which provides high extraction yields while minimizing solvent consumption. nih.govoup.com The separation is commonly achieved on a reversed-phase C18 column using a gradient elution system. nih.govimpactfactor.org The mobile phase often consists of a mixture of acidified water and an organic solvent like acetonitrile, which allows for the effective separation of various lignans based on their polarity. nih.govoup.com The quantitative determination is performed by monitoring the UV absorbance at a specific wavelength, allowing for accurate and reproducible measurements. impactfactor.org The method is validated for linearity, sensitivity, precision, and recovery to ensure its reliability. nih.govoup.com
Table 1: Example HPLC-DAD Parameters for Lignan (B3055560) Analysis in Saururus chinensis
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Matrix Solid-Phase Dispersion (MSPD) | nih.govoup.com |
| Chromatographic Column | C18 reversed-phase | nih.gov |
| Mobile Phase | Acetonitrile and acidified water (gradient elution) | nih.gov |
| Detector | Diode Array Detector (DAD) | nih.gov |
| Validation | Linearity (r² ≥ 0.9994), Precision (RSD ≤ 3.18%), Recovery (93.49–103.52%) | nih.govoup.com |
This table represents typical conditions for analyzing lignans from the source plant of this compound.
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and semi-volatile compounds. campoly.comthermofisher.com Lignans like this compound are generally non-volatile due to their relatively high molecular weight and the presence of polar functional groups (e.g., hydroxyl groups) that lead to strong intermolecular hydrogen bonding. research-solution.com
To analyze such compounds by GC, a chemical derivatization step is necessary. research-solution.comajrsp.com This process modifies the analyte to increase its volatility and thermal stability. research-solution.comchemcoplus.co.jp Common derivatization reactions for compounds containing active hydrogens include:
Silylation: This is the most prevalent method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. chemcoplus.co.jp
Acylation: This technique reduces polarity by converting hydroxyl and amino groups into esters and amides. gnomio.com
Alkylation: This method protects acidic hydrogens, for instance, by converting carboxylic acids into esters. gnomio.com
Once derivatized, this compound could be separated on a capillary GC column and detected by a detector such as a Flame Ionization Detector (FID). campoly.com This approach would be valuable for profiling derivatized lignans within a purified extract.
Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in natural product research. who.intiaea.org Its primary applications in the context of this compound include the initial screening of plant extracts for the presence of lignans and monitoring the progress of fractionation and purification processes. who.intsemanticscholar.org
During the isolation of this compound from Saururus chinensis extracts, TLC allows researchers to visualize the separation of different components under various solvent systems. nih.gov By comparing the retention factor (Rf) value of a spot to that of a known standard, a preliminary identification can be made. The technique is crucial for optimizing solvent systems for column chromatography and for pooling fractions that contain the target compound. Visualization of the separated spots on the TLC plate is achieved using UV light or by spraying with specific chemical reagents that react with the compounds to produce colored spots. epfl.ch
Table 2: Common TLC Visualization Reagents
| Reagent | Target Compounds | Result | Reference |
|---|---|---|---|
| Vanillin/Sulfuric Acid | Steroids, higher alcohols, phenols | Various colored spots | epfl.ch |
| Potassium Permanganate | Compounds with oxidizable functional groups | Yellow-brown spots on a purple background | epfl.ch |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and ketones | Yellow-red spots | epfl.ch |
| Copper Sulfate/Phosphoric Acid | General charring reagent | Brown, grey, or black spots upon heating | epfl.ch |
This table provides examples of reagents used to visualize separated compounds on a TLC plate.
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.orgnih.gov It is an indispensable tool for the structural elucidation and sensitive detection of compounds. When coupled with a chromatographic separation method, it provides unparalleled specificity and quantitative power. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are premier techniques for the analysis of lignans in complex matrices such as plant extracts and biological fluids. jfda-online.comekb.egnih.gov These methods combine the potent separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry. bu.edunih.gov
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method has been established for the simultaneous quantification of multiple lignans, including the structurally related Saucerneol F, in rat plasma. researchgate.net Such a method demonstrates excellent linearity, accuracy, and precision. researchgate.net In LC-MS, compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass analyzer. bu.edu The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification of target analytes like this compound. thermofisher.comjfda-online.comnih.gov
Table 3: Typical LC-MS/MS Parameters for Lignan Quantification
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI) | bu.edu |
| Mass Analyzer | Triple Quadrupole or Ion Trap | thermofisher.combu.edu |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification | jfda-online.com |
| Validation | Linearity (r ≥ 0.9922), Accuracy (80.42–95.17%), Precision (RSD ≤ 12.08%) | researchgate.net |
This table is based on a method developed for Saucerneol F and other lignans, which is directly relevant for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. chromatographyonline.combookpi.orgmeasurlabs.com It is highly effective for the analysis of volatile and semi-volatile compounds in complex mixtures. thermofisher.commdpi.com
For a non-volatile compound like this compound, analysis by GC-MS would necessitate a prior derivatization step, such as silylation, to increase its volatility. nih.gov After injection, the derivatized compounds are separated on the GC column based on their boiling points and polarity. thermofisher.combookpi.org Upon elution, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries (like the NIST library) for definitive identification. campoly.comchromatographyonline.com This makes GC-MS a powerful tool for identifying derivatized this compound and other related compounds within a complex herbal extract. bookpi.org
Table 4: General Workflow for GC-MS Analysis of Non-Volatile Analytes
| Step | Description | Reference |
|---|---|---|
| 1. Sample Preparation | Extraction of analytes from the matrix. | chromatographyonline.com |
| 2. Derivatization | Chemical modification (e.g., silylation) to increase volatility. | nih.gov |
| 3. GC Separation | Injection of the derivatized sample into the GC system for separation on a capillary column. | thermofisher.com |
| 4. MS Detection | Ionization and fragmentation of eluted compounds, followed by mass analysis. | campoly.com |
| 5. Data Analysis | Identification by comparing the obtained mass spectrum with library data. | campoly.com |
This table outlines the general procedure required for analyzing a compound like this compound using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the study of this compound, providing critical insights into its molecular structure and assessing its purity. researchgate.netmeasurlabs.com This non-destructive analytical method relies on the magnetic properties of atomic nuclei, allowing researchers to map the carbon-hydrogen framework of the molecule. phcogj.com For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to achieve a comprehensive structural elucidation. google.com
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. The splitting patterns of the signals, arising from spin-spin coupling between neighboring protons, reveal the connectivity of the hydrogen atoms. For instance, the number of adjacent non-equivalent protons can be determined from the multiplicity of a signal (e.g., singlet, doublet, triplet).
The purity of a this compound sample can also be determined using quantitative NMR (qNMR) techniques. bwise.kr By integrating the signals corresponding to this compound and comparing them to a certified internal standard of known concentration, the absolute purity of the compound can be calculated with high accuracy. bipm.org This method is particularly valuable as it does not require a reference standard of this compound itself and provides a direct measurement of the analyte's concentration. researchgate.net
The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and structural confirmation.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | 5.85 | d | 7.1 |
| -OCH₃ | 3.92 | s | - |
| -OCH₃ | 3.88 | s | - |
| -OCH₃ | 3.87 | s | - |
| Allyl-H | 5.95-6.05 | m | - |
| Allyl-H | 5.05-5.15 | m | - |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 135.2 |
| C-2 | 109.8 |
| C-3 | 148.9 |
| C-4 | 138.5 |
| C-5 | 149.1 |
| C-6 | 102.6 |
| C-7 | 87.5 |
| C-8 | 82.3 |
| C-9 | 54.1 |
| C-1' | 131.8 |
| C-2' | 106.5 |
| C-3' | 153.4 |
| C-4' | 137.9 |
| C-5' | 153.4 |
| C-6' | 106.5 |
| 3-OCH₃ | 56.1 |
| 5-OCH₃ | 56.1 |
Spectrophotometric Assays for Biological Activity Evaluation in vitro
Spectrophotometric assays are fundamental tools for evaluating the in vitro biological activities of this compound. nih.govphcogrev.com These assays are typically colorimetric, meaning they result in a colored product whose absorbance can be measured using a spectrophotometer at a specific wavelength. nih.gov The intensity of the color is proportional to the extent of the reaction, providing a quantitative measure of the compound's activity.
One of the key biological activities of this compound that has been investigated using spectrophotometric methods is its anti-inflammatory potential. For instance, the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a commonly studied parameter. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent, which forms a purple azo dye that can be measured spectrophotometrically.
Furthermore, the antioxidant capacity of this compound can be assessed through various spectrophotometric assays. These assays generally involve a redox reaction where the antioxidant compound reduces an oxidant, leading to a change in color. The ability of this compound to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In this assay, the deep violet color of the DPPH radical solution is reduced to a pale yellow color in the presence of an antioxidant, and the decrease in absorbance is measured. mdpi.com
Another important aspect of this compound's biological profile is its effect on enzyme activity. For example, its potential to inhibit enzymes like matrix metalloproteinase-9 (MMP-9) has been explored. jst.go.jp Spectrophotometric assays can be designed to measure the activity of such enzymes by using a substrate that releases a chromogenic product upon enzymatic cleavage. The reduction in the rate of color formation in the presence of this compound would indicate its inhibitory effect on the enzyme. researchgate.net
The results from these in vitro spectrophotometric assays provide valuable preliminary data on the biological efficacy of this compound. For example, studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators and exhibit antioxidant properties in a dose-dependent manner. nih.govresearchgate.net
Table 3: Summary of Spectrophotometric Assays for this compound
| Biological Activity | Assay Principle | Measured Parameter | Key Findings |
|---|---|---|---|
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. | Nitrite concentration measured by Griess reagent. | This compound inhibits NO production in a dose-dependent manner. |
| Antioxidant | Scavenging of the DPPH free radical. | Decrease in absorbance of DPPH solution. | This compound demonstrates significant free radical scavenging activity. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nitric Oxide |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
Future Research Directions and Translational Perspectives for Saucerneol G
In-depth Mechanistic Studies at Molecular and Cellular Levels
Initial studies have laid the groundwork for understanding how Saucerneol (B3030236) G exerts its effects. A pivotal study demonstrated that Saucerneol G inhibits the induction of matrix metalloproteinase-9 (MMP-9) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. jst.go.jpnih.gov This inhibition is crucial as MMP-9 is implicated in chronic inflammatory diseases and cancer metastasis. The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. jst.go.jpnih.gov Specifically, this compound was found to inhibit the DNA binding activity of NF-κB, prevent the nuclear translocation of the p65 subunit, and suppress NF-κB-dependent gene reporting. jst.go.jpbiocrick.com
Furthermore, the study revealed that this compound dose-dependently inhibits the LPS-stimulated activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. jst.go.jpnih.gov Since both NF-κB and MAPKs are critical upstream regulators of MMP-9 expression, these findings strongly suggest that this compound's anti-inflammatory effects are mediated through the dual blockade of these pathways. jst.go.jpnih.gov
Future in-depth mechanistic studies should aim to:
Identify the direct molecular targets of this compound within the NF-κB and MAPK cascades.
Investigate the effects of this compound on other inflammatory mediators and signaling pathways.
Explore its mechanism of action in other cell types relevant to inflammatory diseases, such as neutrophils and lymphocytes.
A related compound, Saucerneol F, also from S. chinensis, has been shown to inhibit the production of pro-inflammatory cytokines by suppressing Fyn kinase-dependent signaling events, which in turn affects downstream pathways like Akt/IKK/IκB and MAPK. researchgate.netnih.gov Investigating whether this compound shares this Fyn-inhibitory activity could provide further mechanistic insights.
Table 1: Mechanistic Insights into the Anti-Inflammatory Action of this compound
| Molecular Target/Pathway | Observed Effect of this compound | Cell Model | Inducer | Reference |
| Matrix Metalloproteinase-9 (MMP-9) | Inhibition of induction | RAW 264.7 cells | LPS | jst.go.jpnih.gov |
| NF-κB | Suppression of DNA binding activity | RAW 264.7 cells | LPS | jst.go.jpbiocrick.com |
| NF-κB p65 Subunit | Inhibition of nuclear translocation | RAW 264.7 cells | LPS | jst.go.jpbiocrick.com |
| NF-κB-dependent Reporter Gene | Suppression of activity | RAW 264.7 cells | LPS | jst.go.jp |
| Mitogen-Activated Protein Kinases (MAPKs) | Inhibition of activation | RAW 264.7 cells | LPS | jst.go.jpnih.gov |
Exploration of Novel Bioactivities and Therapeutic Applications
Beyond its established anti-inflammatory properties, this compound and its related compounds present a frontier for discovering new therapeutic applications.
Antiviral Activity: Recent research on saucerneol (the specific isomer was not designated in the study, but the findings are highly relevant) has unveiled potent antiviral activity against several pathogenic enteroviruses, including Enterovirus A71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus B3 (CVB3). mdpi.comnih.gov The mechanism is linked to the activation of the STING/TBK-1/IRF3 signaling pathway, a key component of the innate immune response to viral infections. mdpi.comnih.govresearchgate.net This activation is associated with an increase in mitochondrial reactive oxygen species (mROS). mdpi.comnih.gov In an in vivo model, saucerneol was shown to suppress CVB3 replication in the pancreas and alleviate virus-induced pancreatitis. mdpi.comnih.gov These findings position this compound as a promising candidate for the development of broad-spectrum antiviral agents. mdpi.com
Anticancer and Cytotoxic Effects: Lignans (B1203133) as a class are known for their cytotoxic and anticancer properties. researchgate.net Early studies on newly isolated lignans from S. chinensis, including this compound, showed cytotoxic activities against various cancer cell lines. researchgate.net Further investigation is warranted to delineate the specific anticancer mechanisms of this compound, such as the induction of apoptosis, cell cycle arrest, or inhibition of metastasis, which have been observed with other lignans like honokiol (B1673403) and magnolol. researchgate.nettandfonline.com
Bone Protective Effects: Research on (-)-saucerneol has indicated its potential to inhibit osteoclast differentiation and bone resorption. researchgate.net It was found to prevent the activation of the ERK signaling pathway, which is crucial for osteoclastogenesis. researchgate.net This suggests a potential therapeutic application for this compound in treating bone disorders like osteoporosis. researchgate.net
Table 2: Investigated and Potential Bioactivities of this compound
| Bioactivity | Key Mechanistic Findings | Model(s) | Potential Therapeutic Application | Reference |
| Anti-inflammatory | Inhibition of MMP-9 via NF-κB and MAPK pathways | RAW 264.7 macrophages | Inflammatory diseases | jst.go.jpnih.gov |
| Antiviral | Activation of STING/TBK-1/IRF3 pathway, increased mROS | Vero cells, Mice | Enteroviral infections (EV71, CVA16, CVB3) | mdpi.comnih.gov |
| Cytotoxic | Activity against various cancer cell lines | HT-29, MCF-7, HepG-2 | Cancer | researchgate.net |
| Bone Protective | Inhibition of osteoclast differentiation via ERK pathway | RAW264.7 cells, Mouse BMMs | Osteoporosis | researchgate.net |
Chemoinformatic and In Silico Modeling for Analog Design and Optimization
The structural backbone of this compound offers a promising scaffold for medicinal chemistry efforts. Chemoinformatic and in silico modeling can accelerate the design and optimization of novel analogs with enhanced potency and improved pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the chemical structure of lignan (B3055560) derivatives and their biological activity. imist.manih.gov By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their therapeutic effects. imist.manih.govresearchgate.net These models can then be used to predict the activity of newly designed analogs before their synthesis, saving time and resources. imist.ma For instance, a 2D-QSAR model for lignan derivatives as anticancer agents targeting topoisomerase II has been successfully generated, indicating that optimizing the balance of hydrophobicity and solubility is crucial for improving activity. imist.ma
In Silico Docking and Molecular Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogs to specific protein targets, such as kinases in the MAPK pathway or viral proteins. mdpi.comnih.gov This provides insights into the molecular interactions driving the compound's activity and guides the design of derivatives with improved binding. mdpi.com For example, docking studies have been used to design and synthesize lignan derivatives with specific activity towards the estrogen receptor α. mdpi.com Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.gov
ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its virtual analogs. mdpi.comnih.gov A chemometric analysis of various lignans found that a large proportion exhibit high "drug-likeness," suggesting their potential as therapeutic leads. mdpi.comresearchgate.net Early in silico ADMET screening can help prioritize analogs with favorable pharmacokinetic and safety profiles for synthesis and experimental testing. mdpi.com
Sustainable Production and Biotransformation Strategies for this compound
The natural abundance of this compound in Saururus chinensis may be low and subject to seasonal and environmental variations, posing a challenge for large-scale, sustainable production. hhu.de Biotechnological approaches offer promising alternatives to traditional extraction methods.
Plant Cell Cultures: Plant cell culture technology is an attractive alternative for producing valuable secondary metabolites like lignans. researchgate.net Establishing cell cultures of S. chinensis or related species could provide a controlled and sustainable source of this compound, independent of geographical and climatic constraints. researchgate.net Research into optimizing culture conditions, elicitation, and metabolic engineering could significantly enhance yields. researchgate.net
Microbial Biotransformation and Biosynthesis: Microbial systems, particularly engineered yeast (Saccharomyces cerevisiae), are emerging as powerful platforms for producing complex plant-derived molecules. slguardian.orgthe-microbiologist.com A recent breakthrough demonstrated the de novo biosynthesis of lignan glycosides using a synthetic yeast consortium that mimics plant metabolic pathways. slguardian.orgthe-microbiologist.com This strategy, which involves dividing the biosynthetic pathway between different engineered yeast strains, effectively reduces side reactions and improves yield. slguardian.orgthe-microbiologist.com Developing a similar platform for this compound, starting from simple sugars, could enable its efficient, scalable, and sustainable production. hhu.de
Investigation of Synergistic Effects with Other Bioactive Compounds
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other bioactive compounds could lead to more effective therapeutic strategies with potentially lower side effects.
Lignans and their metabolites have already shown promise in this area. For example, the lignan metabolite secoisolariciresinol (B192356) diglucoside (SDG) has been shown to synergistically enhance the anticancer effect of doxorubicin. mdpi.com Similarly, the lignan honokiol synergistically inhibits prostate cancer cell viability when combined with docetaxel. nih.gov
Future research should explore the potential synergistic interactions of this compound with:
Conventional Chemotherapeutics: Combining this compound with drugs like doxorubicin, cisplatin, or paclitaxel (B517696) could enhance their efficacy against various cancers, potentially by overcoming drug resistance mechanisms or targeting complementary signaling pathways. mdpi.comnih.gov
Other Natural Products: Co-administration with other phytochemicals, such as flavonoids (e.g., quercetin) or other lignans, could lead to enhanced anti-inflammatory or anticancer effects through multi-target actions.
Antiviral Drugs: In the context of viral infections, combining this compound with existing antiviral agents could provide a more robust response and help prevent the emergence of drug-resistant viral strains.
These investigations would not only enhance the therapeutic utility of this compound but also contribute to the development of novel and more effective combination therapies for a range of diseases.
Q & A
Q. What is the botanical origin and structural characterization of Saucerneol G, and how is it isolated for experimental use?
this compound is a lignan compound isolated from Saururus chinensis, a plant studied for its bioactive properties. Isolation typically involves ethanol extraction followed by chromatographic purification. Structural elucidation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Elicitor treatment (e.g., jasmonic acid) can enhance yields by stimulating the plant’s defense pathways, increasing secondary metabolite production .
Q. Which in vitro models are recommended for initial assessment of this compound’s antiviral properties, and what key parameters should be measured?
Vero cells (African green monkey kidney cells) are widely used to evaluate antiviral activity against enteroviruses like EV71, CVA16, and CVB3. Key parameters include:
- Cell viability : Measured via MTT assay (e.g., 90% inhibition of CVB3-induced cytotoxicity at 2 µg/mL) .
- Viral replication : Quantified using RT-qPCR targeting viral RNA (e.g., EV71 5′ non-coding region) .
- Protein expression : Western blot analysis of viral proteins (e.g., VP3) and host factors (e.g., STING, IRF3) .
Q. What standard assays are used to determine this compound’s cytotoxicity thresholds in cell culture studies?
Cytotoxicity is assessed via MTT or CCK-8 assays, with non-toxic concentrations defined as <10% cell death. For example, this compound shows no cytotoxicity in Vero cells at ≤10 µg/mL, enabling safe antiviral testing at 2 µg/mL . Parallel experiments using RAW 264.7 macrophages may require lower concentrations (e.g., ≤25 µg/mL) to avoid cytotoxicity .
Advanced Research Questions
Q. How does this compound modulate the STING/TBK-1/IRF3 signaling pathway to exert antiviral effects, and what experimental evidence supports this mechanism?
this compound activates mitochondrial reactive oxygen species (mROS), which triggers the STING/TBK-1/IRF3 pathway, inducing interferon-related antiviral responses. Key evidence includes:
- mROS inhibition : Pre-treatment with ROS scavengers (e.g., NAC) abolishes antiviral activity .
- Protein phosphorylation : Western blot confirmation of TBK-1 and IRF3 phosphorylation in treated cells .
- Gene knockdown : siRNA-mediated STING silencing reduces this compound’s efficacy against CVB3 .
Q. What methodological approaches resolve contradictions in this compound’s concentration-dependent efficacy and cytotoxicity across cell lines?
- Dose optimization : Use dose-response curves (e.g., 6.25–50 µg/mL in RAW 264.7 cells) to identify the therapeutic index .
- Cell-specific assays : Compare cytotoxicity thresholds between cell types (e.g., Vero vs. RAW 264.7) using standardized MTT protocols .
- Mechanistic validation : Pair viability assays with functional readouts (e.g., NO production in macrophages) to confirm bioactivity at non-toxic doses .
Q. How can researchers validate this compound’s anti-inflammatory effects in LPS-induced models, and what biomarkers are critical?
- Biomarkers : Measure NO (Griess assay), iNOS, and COX-2 (Western blot) in LPS-treated RAW 264.7 cells. This compound at 25 µg/mL reduces iNOS expression by 33% and COX-2 by 56% vs. LPS-only controls .
- Cytokine profiling : ELISA for IL-1β, IL-6, and TNF-α to quantify anti-inflammatory activity .
- Comparative controls : Include reference inhibitors (e.g., APDTC for NF-κB) to benchmark efficacy .
Q. What in vivo models and parameters are appropriate for evaluating this compound’s therapeutic potential against viral infections?
- Murine models : CVB3-infected mice treated with 2 mg/kg this compound show reduced pancreatic viral loads and inflammation, with no significant toxicity over 9 days .
- Tissue analysis : H&E staining and qPCR for viral RNA in organs (e.g., pancreas, heart) .
- Dosage validation : Pharmacokinetic studies to correlate plasma concentrations with efficacy .
Methodological Considerations
Q. How should researchers design experiments to ensure reproducibility of this compound’s bioactivity data?
- Independent replicates : Perform ≥3 independent experiments with technical triplicates to account for variability .
- Positive controls : Include rupintrivir (antiviral) or dexamethasone (anti-inflammatory) to validate assay sensitivity .
- Data transparency : Report raw data, statistical methods (e.g., ANOVA with Bonferroni correction), and effect sizes .
Q. What strategies mitigate confounding factors in studies of this compound’s mechanism of action?
- Pathway inhibition : Use selective inhibitors (e.g., H-151 for STING) to isolate this compound’s molecular targets .
- Time-course experiments : Assess temporal changes in mROS and downstream signaling (e.g., IRF3 nuclear translocation) .
- Multi-omics integration : Combine transcriptomics and proteomics to identify off-target effects .
Data Analysis and Contradictions
Q. How can conflicting results about this compound’s cytotoxicity in different studies be reconciled?
- Cell line variability : Test cytotoxicity in multiple cell lines (e.g., epithelial vs. immune cells) under consistent culture conditions .
- Assay standardization : Adopt ISO-compliant protocols for viability assays to minimize inter-lab discrepancies .
- Meta-analysis : Compare datasets across published studies (e.g., LC50 values) to identify trends .
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism .
- EC50/IC50 calculation : Report 95% confidence intervals to quantify precision .
- Multiplicity adjustment : Apply corrections (e.g., Bonferroni) for pairwise comparisons in ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
